molecular formula C18H24ClN3O3S B2532654 2,5-DIMETHYL-N-{2-[4-(THIOPHENE-2-CARBONYL)PIPERAZIN-1-YL]ETHYL}FURAN-3-CARBOXAMIDE HYDROCHLORIDE CAS No. 1351600-88-8

2,5-DIMETHYL-N-{2-[4-(THIOPHENE-2-CARBONYL)PIPERAZIN-1-YL]ETHYL}FURAN-3-CARBOXAMIDE HYDROCHLORIDE

Cat. No.: B2532654
CAS No.: 1351600-88-8
M. Wt: 397.92
InChI Key: OJCHHNJBEJXNTJ-UHFFFAOYSA-N
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Description

This compound features a furan-3-carboxamide core substituted with 2,5-dimethyl groups, linked via an ethyl chain to a piperazine ring bearing a thiophene-2-carbonyl moiety. The hydrochloride salt enhances aqueous solubility, a critical attribute for pharmaceutical applications.

Properties

IUPAC Name

2,5-dimethyl-N-[2-[4-(thiophene-2-carbonyl)piperazin-1-yl]ethyl]furan-3-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O3S.ClH/c1-13-12-15(14(2)24-13)17(22)19-5-6-20-7-9-21(10-8-20)18(23)16-4-3-11-25-16;/h3-4,11-12H,5-10H2,1-2H3,(H,19,22);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJCHHNJBEJXNTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)NCCN2CCN(CC2)C(=O)C3=CC=CS3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-DIMETHYL-N-{2-[4-(THIOPHENE-2-CARBONYL)PIPERAZIN-1-YL]ETHYL}FURAN-3-CARBOXAMIDE HYDROCHLORIDE typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring purity through techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, which can be oxidized to sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the piperazine moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,5-DIMETHYL-N-{2-[4-(THIOPHENE-2-CARBONYL)PIPERAZIN-1-YL]ETHYL}FURAN-3-CARBOXAMIDE HYDROCHLORIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,5-DIMETHYL-N-{2-[4-(THIOPHENE-2-CARBONYL)PIPERAZIN-1-YL]ETHYL}FURAN-3-CARBOXAMIDE HYDROCHLORIDE involves its interaction with specific molecular targets and pathways. The thiophene and furan rings can interact with various enzymes and receptors, potentially inhibiting or activating biological processes. The piperazine moiety may enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Core Structural and Functional Group Variations

The compound’s structural analogs differ in core heterocycles, substituents, and piperazine-linked functionalities:

Compound Name/ID Core Structure Key Substituents Molecular Weight (g/mol) Yield (%)
Target Compound Furan-3-carboxamide 2,5-Dimethyl; thiophene-2-carbonyl Not reported Not given
Ethyl 2-(4-((2-(4-(3-(4-(trifluoromethyl)phenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate (10d) Thiazole Trifluoromethylphenyl urea 548.2 93.4
USP Ziprasidone Related Compound B Benzoisothiazole-indoline Dichloro; hydroxybiindoline 839.85 Not given
(E)-Ethyl 5-(2,5-dimethoxyphenyl)-7-methyl-2-((5-(4-methylpiperazin-1-yl)furan-2-yl)methylene)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate Thiazolo-pyrimidine Dimethoxyphenyl; methylpiperazinyl furan Not reported Not given

Key Observations :

  • Heterocycle Impact: The target compound’s furan-carboxamide core contrasts with thiazole (10d) or benzoisothiazole (Ziprasidone analogs), which may influence metabolic stability and receptor binding.
  • Ziprasidone’s dichloro-hydroxybiindoline system (Related Compound B) suggests a larger, more rigid structure with possible CNS activity .
  • Synthetic Efficiency : Yields for 10d–f analogs exceed 89%, indicating robust synthetic routes for piperazine-thiazole derivatives . Data for the target compound’s synthesis are unavailable.

Pharmacokinetic and Pharmacodynamic Considerations

  • Solubility : The hydrochloride salt of the target compound likely improves solubility compared to neutral analogs like 10d–f, which are ester derivatives with lower polarity .
  • Electronic Properties : The thiophene-2-carbonyl group may confer electron-deficient aromatic interactions, differing from the electron-rich benzoisothiazole in Ziprasidone analogs .

Biological Activity

The compound 2,5-DIMETHYL-N-{2-[4-(THIOPHENE-2-CARBONYL)PIPERAZIN-1-YL]ETHYL}FURAN-3-CARBOXAMIDE HYDROCHLORIDE is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of the compound can be broken down into several functional groups that contribute to its biological activity:

  • Furan Ring : Contributes to the compound's electron-rich nature, enhancing its interaction with biological targets.
  • Thiazole and Piperazine Moieties : Known for their roles in drug development, these groups can influence the pharmacokinetics and pharmacodynamics of the compound.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within microbial and cancerous cells. The proposed mechanisms include:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cell metabolism, leading to reduced growth of pathogenic microorganisms.
  • Disruption of Membrane Integrity : Interaction with cellular membranes can lead to increased permeability, causing cell lysis in bacteria and fungi.
  • Induction of Apoptosis : In cancer cells, it may trigger programmed cell death through activation of intrinsic apoptotic pathways.

Anticancer Activity

Preliminary investigations into structurally similar compounds have indicated potential anticancer properties:

  • Cell Lines Tested : Studies have focused on various cancer cell lines, including HCT-15 (colon carcinoma) and A-431 (epidermoid carcinoma).
  • IC50 Values : Compounds with similar structures have demonstrated IC50 values ranging from 5 µM to 20 µM against these cell lines, indicating significant cytotoxicity.

Case Studies

  • Study on Antimicrobial Efficacy :
    A study investigated a series of thiophene-containing compounds for their antimicrobial efficacy against drug-resistant strains. Results indicated that certain derivatives displayed potent activity against Methicillin-resistant Staphylococcus aureus (MRSA), suggesting that modifications in the piperazine moiety could enhance activity against resistant strains.
  • Cancer Cell Proliferation Inhibition :
    Another study evaluated the effect of a related compound on cancer cell proliferation. The results showed a dose-dependent inhibition of cell growth in various cancer lines, with a notable increase in apoptosis markers at higher concentrations.

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